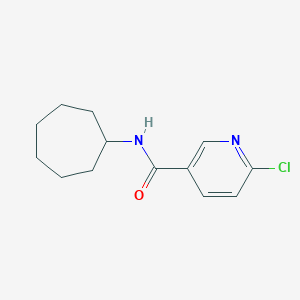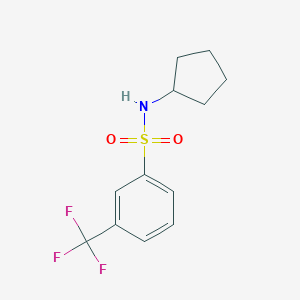![molecular formula C15H14ClFN2O B263024 2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B263024.png)
2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide, also known as BAY 43-9006 or sorafenib, is a small molecule inhibitor that targets multiple kinases involved in tumor proliferation and angiogenesis. It was first synthesized by Bayer Pharmaceuticals in 1999 and was approved by the US Food and Drug Administration in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Wirkmechanismus
Sorafenib targets several kinases involved in tumor proliferation and angiogenesis, including RAF kinases, vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs). By inhibiting these kinases, sorafenib disrupts signaling pathways that promote tumor growth and angiogenesis, leading to tumor cell death and reduced tumor vascularization.
Biochemical and Physiological Effects
In addition to its anticancer effects, sorafenib has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of several cytochrome P450 enzymes, which may lead to drug interactions and altered pharmacokinetics of other drugs. Sorafenib has also been shown to have effects on glucose metabolism, lipid metabolism, and thyroid hormone levels, although the clinical significance of these effects is not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
Sorafenib has several advantages for use in lab experiments, including its well-characterized mechanism of action, availability of commercial sources, and established protocols for its use in cell culture and animal models. However, sorafenib also has several limitations, including its relatively low potency compared to other kinase inhibitors, its limited selectivity for specific kinases, and its potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on sorafenib. One area of interest is the development of combination therapies with other anticancer agents, such as immune checkpoint inhibitors or other kinase inhibitors. Another area of interest is the identification of biomarkers that can predict response to sorafenib and guide patient selection for treatment. Finally, there is ongoing research into the development of more potent and selective kinase inhibitors that may offer improved efficacy and reduced toxicity compared to sorafenib.
Synthesemethoden
The synthesis of sorafenib involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with 4-fluoroaniline in the presence of a reducing agent to form 4-chloro-3-nitroaniline. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding imine, which is reduced with sodium borohydride to yield 2-chloro-N-[4-(dimethylamino)phenyl]-4-fluoroaniline. The final step involves the reaction of this intermediate with benzoyl chloride to form the desired product, 2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide 43-9006.
Wissenschaftliche Forschungsanwendungen
Sorafenib has been extensively studied for its anticancer properties, particularly in the treatment of renal cell carcinoma and hepatocellular carcinoma. It has also been investigated for its potential use in the treatment of other types of cancer, such as melanoma, thyroid cancer, and non-small cell lung cancer. In addition to its direct effects on tumor cells, sorafenib has been shown to inhibit angiogenesis and modulate the immune system, making it a promising candidate for combination therapy with other anticancer agents.
Eigenschaften
Produktname |
2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide |
|---|---|
Molekularformel |
C15H14ClFN2O |
Molekulargewicht |
292.73 g/mol |
IUPAC-Name |
2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C15H14ClFN2O/c1-19(2)12-6-4-11(5-7-12)18-15(20)13-8-3-10(17)9-14(13)16/h3-9H,1-2H3,(H,18,20) |
InChI-Schlüssel |
SVVDGIBYSQEOCS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)








![4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)

![2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262991.png)

